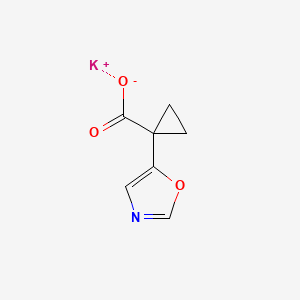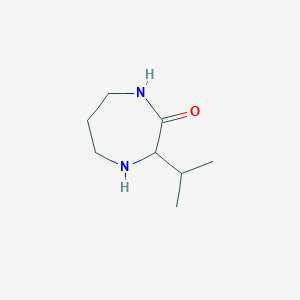![molecular formula C16H16FN3O3S B2917487 N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396864-91-7](/img/structure/B2917487.png)
N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . Many thiazine derivatives are biologically active and play an important role in the treatment of various diseases. They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .
Synthesis Analysis
There are different available methods for the synthesis of thiazine derivatives in the literature . For instance, Tozkoparan and coworkers synthesized a series of 1,3-thiazine derivatives by reacting 1,2,4-triazole-5-thiones with dimethyl acetylene dicarboxylate using toluene as a solvent under reflux conditions .Molecular Structure Analysis
The molecular structure of thiazine derivatives can be analyzed using various spectroscopic techniques. For example, 1H NMR, 13C NMR, and IR spectroscopy can provide information about the types of atoms present in the molecule and their connectivity .Chemical Reactions Analysis
Thiazine derivatives can undergo various chemical reactions. For instance, they can participate in Michael addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazine derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been studied within the context of synthesizing various heterocyclic compounds, highlighting its utility in creating diverse molecular structures with potential biological activities. Kappe and Roschger (1989) investigated reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, exploring methylation, acylation, and other transformations leading to the synthesis of pyrimido[2,3-b]thiazines and other derivatives, showcasing the compound's versatility in chemical synthesis (Kappe & Roschger, 1989).
Antimicrobial and Anticancer Activity
- Research into the compound's derivatives has shown promise in antimicrobial and anticancer applications. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) synthesized thio-substituted ethyl nicotinate derivatives, demonstrating their potential antimicrobial activities. This suggests that modifications of the compound can lead to bioactive agents with specific health applications (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Additionally, Abdel-Motaal, Alanzy, and Asem (2020) evaluated novel heterocycles utilizing thiophene incorporated thioureido substituent for anticancer activity, indicating the compound's relevance in developing cancer therapeutics (Abdel-Motaal, Alanzy, & Asem, 2020).
Synthesis of Fluoroquinolone-based Compounds
- The synthesis of fluoroquinolone-based 4-thiazolidinones by Patel and Patel (2010) involves reactions that could be pertinent to the compound , highlighting the broad applicability of similar structures in medicinal chemistry and the potential for discovering new therapeutic agents (Patel & Patel, 2010).
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-12-1-3-13(4-2-12)23-8-7-18-15(22)11-9-20-14(21)5-6-19-16(20)24-10-11/h1-6,11H,7-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADTYKCOMPUQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC=CC(=O)N21)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-chlorophenyl)(hydroxy)methylene]malonaldehyde bis[O-(2,4-dichlorobenzyl)oxime]](/img/structure/B2917408.png)
![4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2917409.png)




![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2917416.png)



![3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2917427.png)